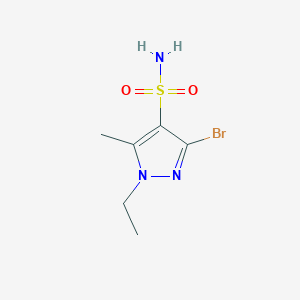
3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide (BEMS) is a chemical compound that belongs to the class of sulfonamides. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide acts as a competitive inhibitor of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. By inhibiting the activity of carbonic anhydrase, this compound can affect various physiological processes, including respiration, renal function, and acid-base balance.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It can affect the activity of various enzymes, including carbonic anhydrase, and can also modulate the expression of certain genes. This compound has been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide has several advantages as a reagent for scientific research. It is easy to synthesize, has high purity, and is relatively stable. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research on 3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide. One area of research is the development of novel sulfonamide derivatives with enhanced antitumor and antibacterial activities. Another area of research is the development of biosensors and other analytical tools for the detection and quantification of various biomolecules. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases.
In conclusion, this compound is a unique and versatile chemical compound that has been extensively used in scientific research. Its potential applications in various fields, including biosensors, drug development, and disease treatment, make it an important reagent for scientific research. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields.
Synthesis Methods
3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide can be synthesized by the reaction of 3-bromo-1-ethyl-5-methylpyrazole and sulfanilamide in the presence of a suitable catalyst. The reaction can be carried out under mild conditions and yields a high purity product.
Scientific Research Applications
3-Bromo-1-ethyl-5-methylpyrazole-4-sulfonamide has been extensively used in scientific research as a reagent for the detection and quantification of various biological molecules. It has been used in the development of biosensors for the detection of glucose, cholesterol, and other biomolecules. This compound has also been used in the synthesis of novel sulfonamide derivatives with potential antitumor and antibacterial activities.
properties
IUPAC Name |
3-bromo-1-ethyl-5-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3O2S/c1-3-10-4(2)5(6(7)9-10)13(8,11)12/h3H2,1-2H3,(H2,8,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBIGVDDHICLBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)Br)S(=O)(=O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-chloro-4-ethoxyphenyl)-5-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2396651.png)
![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)



![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2396668.png)


